molecular formula C23H16N2O4 B11103030 3-(4-Nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

3-(4-Nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B11103030
M. Wt: 384.4 g/mol
InChI Key: VIKJLCJUQRXXGR-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex organic compound known for its unique bicyclic structure. This compound features a 3-azabicyclo[3.1.0]hexane core, which is a rigid and constrained bicyclic system. The presence of nitrophenyl and diphenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 3-(4-Nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through various synthetic routes. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines . This process is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields. Another approach is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst and blue LED irradiation . This method provides good yields and is highly diastereoselective.

Chemical Reactions Analysis

3-(4-Nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers of the molecule. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the interactions of bicyclic systems with biological targets. In medicine, it has potential applications in drug discovery and development due to its unique structure and reactivity. Industrially, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into certain binding sites with high specificity. The nitrophenyl and diphenyl groups contribute to its binding affinity and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(4-Nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be compared with other similar compounds such as 3-Oxabicyclo[3.1.0]hexane-2,4-dione . While both compounds feature a bicyclic core, the presence of nitrophenyl and diphenyl groups in this compound makes it more chemically diverse and potentially more reactive. Other similar compounds include 1,2-Cyclopropanedicarboxylic anhydride and Cyclopropane-1,2-dicarboxylic acid anhydride . The unique structural features of this compound make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H16N2O4

Molecular Weight

384.4 g/mol

IUPAC Name

3-(4-nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C23H16N2O4/c26-21-19-20(22(27)24(21)17-11-13-18(14-12-17)25(28)29)23(19,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19-20H

InChI Key

VIKJLCJUQRXXGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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